molecular formula C11H16N2O3S B5118624 ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate

ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B5118624
M. Wt: 256.32 g/mol
InChI Key: KBZNTQHUXDMNAQ-UHFFFAOYSA-N
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Description

Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that is widely used in chemical and biological research. In

Mechanism of Action

The mechanism of action of Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and antitumor activities. It has also been shown to have antioxidant properties. In addition, it has been shown to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activity.

Future Directions

There are several future directions for the research on Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate. One direction is to study its potential as an anti-inflammatory agent. Another direction is to investigate its potential as an antimicrobial agent. Furthermore, the development of new thiazole derivatives based on Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate is an area of research that holds promise for the development of new therapeutic agents. Finally, the study of the biochemical and physiological effects of Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate on different organs and tissues is an area of research that requires further investigation.
Conclusion:
In conclusion, Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate is a chemical compound that has various applications in scientific research. Its synthesis method is efficient and yields a high purity product. It has been shown to have anti-inflammatory, antimicrobial, and antitumor activities. Future research on this compound holds promise for the development of new therapeutic agents.

Synthesis Methods

The synthesis of Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate involves the reaction between ethyl acetate and thiosemicarbazide. The reaction is carried out in the presence of acetic acid and glacial acetic acid. The product is then purified using column chromatography. This method is efficient and yields a high purity product.

Scientific Research Applications

Ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate has various applications in scientific research. It is widely used as a precursor for the synthesis of other thiazole derivatives. It is also used as a starting material for the synthesis of biologically active compounds. It has been used in the development of antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

IUPAC Name

ethyl 2-[2-(butanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-5-9(14)13-11-12-8(7-17-11)6-10(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNTQHUXDMNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl [2-(butanoylamino)-1,3-thiazol-4-yl]acetate

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